Erbium trichloride hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst for Organic Reactions:

Erbium trichloride hexahydrate acts as a Lewis acid catalyst, meaning it accepts electron pairs from other molecules to facilitate various organic reactions. This includes the synthesis of:

- Dyes: Erbium plays a crucial role in synthesizing dyes with specific colors and functionalities, impacting various industries like textiles and coatings [Source: Research article on the synthesis of new dyes using ErCl₃•6H₂O as a catalyst - ]

- Pharmaceuticals: The catalytic activity of ErCl₃•6H₂O is utilized in the synthesis of complex organic molecules with potential pharmaceutical applications [Source: Research on the use of ErCl₃•6H₂O in the synthesis of bioactive heterocycles - ]

Oxidizing Agent:

Erbium trichloride hexahydrate can act as an oxidizing agent, promoting the conversion of functional groups in organic compounds. This is helpful in the preparation of:

- Alcohols: ErCl₃•6H₂O facilitates the oxidation of aldehydes and ketones to their corresponding alcohols [Source: Textbook of Organic Chemistry by John McMurry]

- Carboxylic Acids: The oxidizing properties of ErCl₃•6H₂O enable the conversion of primary alcohols to carboxylic acids [Source: Journal article on the oxidation of primary alcohols to carboxylic acids using ErCl₃•6H₂O - ]

Production of Optically Active Compounds:

Erbium trichloride hexahydrate plays a role in the asymmetric synthesis of optically active compounds, which are crucial for various applications in pharmaceuticals and materials science. This includes the synthesis of:

- Amino Acids: ErCl₃•6H₂O can be used as a catalyst in the synthesis of specific enantiomers of amino acids, essential building blocks of proteins [Source: Research paper on the asymmetric synthesis of amino acids using ErCl₃•6H₂O - ]

- Sugars: The catalytic activity of ErCl₃•6H₂O contributes to the synthesis of specific sugar isomers with desired properties [Source: Research article on the synthesis of chiral sugars using ErCl₃•6H₂O - ]

Potential in Life Sciences:

Recent research explores the potential of Erbium trichloride hexahydrate in life sciences due to its observed:

- Antioxidant Properties: Studies suggest ErCl₃•6H₂O may offer protection against cellular damage caused by oxidative stress [Source: Research on the antioxidant activity of ErCl₃•6H₂O - ]

- Anti-inflammatory and Anti-tumor Activities: Initial research indicates ErCl₃•6H₂O may possess anti-inflammatory and anti-tumor properties, warranting further investigation for potential therapeutic applications [Source: Research paper on the anti-tumor and anti-inflammatory activities of ErCl₃•6H₂O - ]

- Antimicrobial Effects: Some studies show ErCl₃•6H₂O exhibits inhibitory effects against certain bacteria and fungi, suggesting potential applications in combating infections [Source: Research on the antimicrobial activity of ErCl₃•6H₂O - ]

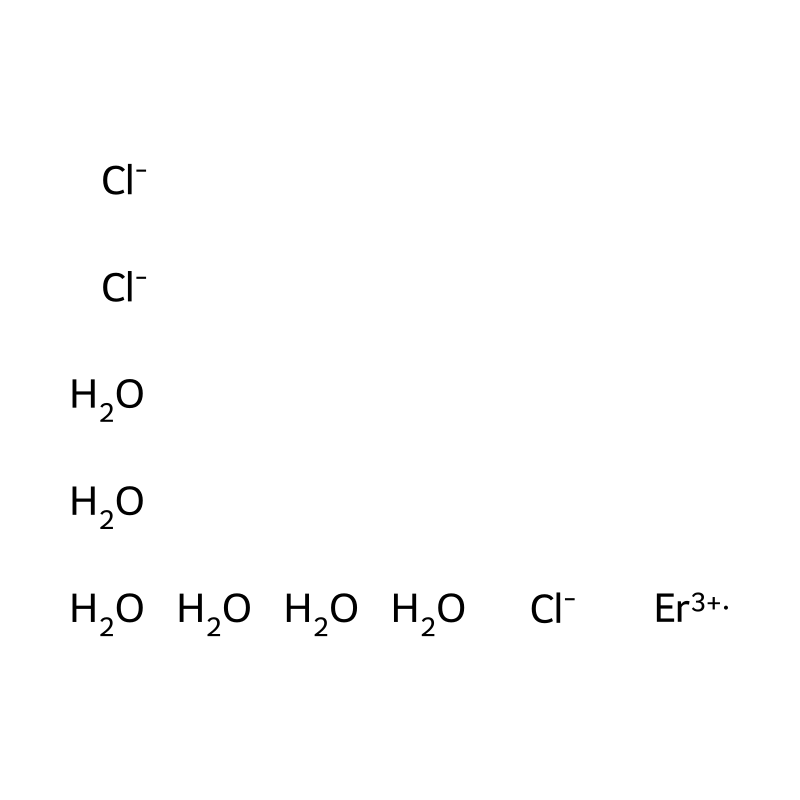

Erbium trichloride hexahydrate, with the chemical formula ErCl₃·6H₂O, is a hydrated form of erbium(III) chloride. It appears as a pinkish or violet solid and has a molar mass of 381.71 g/mol. This compound is notable for its octahedral coordination, where erbium ions are surrounded by six water molecules and two chloride ions, forming the complex [Er(H₂O)₆Cl₂]⁺ alongside isolated Cl⁻ ions .

- Dehydration Reaction: Upon heating, erbium trichloride hexahydrate can lose its water molecules to form anhydrous erbium(III) chloride:

- Catalytic Reactions: It acts as a Lewis acid in several organic reactions, such as acylation and Friedel-Crafts reactions .

The synthesis of erbium trichloride hexahydrate can be achieved through several methods:

- Direct Reaction with Hydrochloric Acid: Erbium oxide can be reacted with hydrochloric acid in an aqueous solution to yield erbium trichloride hexahydrate.

- Ammonium Chloride Route: This involves heating erbium oxide with ammonium chloride to form an intermediate ammonium salt, which is subsequently converted to erbium trichloride .

Erbium trichloride hexahydrate has various applications across different fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions, including acylation and Friedel-Crafts reactions .

- Optical Materials: Due to its optical properties, it finds use in lasers and other photonic devices.

- Biochemical Research: Employed in proteomics for studying protein interactions and functions .

Interaction studies involving erbium trichloride hexahydrate focus primarily on its catalytic properties and potential biological interactions. Its ability to act as a Lewis acid allows it to participate in various chemical transformations, influencing reaction pathways and product distributions. Further research is needed to explore its interactions at the molecular level in biological systems.

Several compounds share similarities with erbium trichloride hexahydrate due to their chemical structure and properties. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Lanthanum(III) chloride | LaCl₃·xH₂O | Higher solubility in water; used in ceramics |

| Ytterbium(III) chloride | YbCl₃·6H₂O | Stronger luminescent properties |

| Cerium(III) chloride | CeCl₃·7H₂O | Acts as a reducing agent; used in catalysis |

| Samarium(III) chloride | SmCl₃·6H₂O | Exhibits magnetic properties |

Erbium trichloride hexahydrate is distinguished by its specific hydration state and optical characteristics, making it particularly valuable for applications requiring unique optical and catalytic properties .